molecular formula C9H22F3O3Si4 B1591678 3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane CAS No. 3410-32-0

3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane

Cat. No. B1591678
CAS RN: 3410-32-0
M. Wt: 347.6 g/mol
InChI Key: QHPQOYBJOOUQPS-UHFFFAOYSA-N
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Description

This compound is a type of siloxane, which is a class of compounds containing silicon-oxygen bonds. It has potential applications in various fields due to its unique properties .


Synthesis Analysis

The synthesis of this compound involves the co-polymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclo-trisiloxane (D3F) with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) under alkaline conditions . The process requires careful control to avoid the generation of low molecular weight equilibrium by-products, eliminate the influence of impurities, and increase the copolymerization participation rate of monomer V4 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 3,3,3,-trifluoropropyl methyl siloxane links, a few methyl vinyl siloxane links . The structure was further characterized by multinuclear (1H, 13C, 19F, and 29Si) NMR spectroscopy .


Chemical Reactions Analysis

The compound is involved in anionic ring-opening polymerization (ROP) reactions. The anionic ROP of cyclosiloxane monomers is initiated by basic materials, which can produce the silanolate anion as the active propagation center .


Physical And Chemical Properties Analysis

This compound exhibits strong hydrophobicity and high adsorption affinity . It is resistant to oil, fuel, solvents, and extreme heat and cold . It also has good film-forming properties .

Scientific Research Applications

Synthesis and Applications in Dielectric Elastomer Transducers

Vinyl end-functionalized polysiloxanes containing varying mol% of trifluoropropyl groups were synthesized starting from 1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane and octamethylcyclotetrasiloxane via anionic polymerization. These were cross-linked in thin films via hydrosilylation, and the mechanical, dielectric, and electromechanical properties of the films were investigated, showing an increase in permittivity with the content of polar trifluoropropyl groups. A maximum lateral actuation strain of 5.4% at a low electric field was measured, suggesting potential applications in dielectric elastomer transducers (Dascalu et al., 2015).

Hybrid Nanocomposites Precursors

Octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane, synthesized by hydrosilylation of allyl alcohol with octakis(dimethylsiloxy)octasilsesquioxane, reacts with methacryloyl chloride to yield a thermal and UV/vis curable precursor to organic/inorganic nanocomposites. This showcases its potential as a precursor for creating hybrid nanocomposites with enhanced properties (Zhang and Laine, 2000).

Organic-Inorganic Polymer Hybrids

Organic-inorganic polymer hybrids were obtained through a sol-gel reaction involving tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS), an organic monomer, and a compatibilizing agent. The hybrids demonstrate resistance to solvent extraction and, upon pyrolysis, generate porous materials, indicating their utility in creating materials with tailored porosity and specific surface area characteristics (Cazacu et al., 2003).

Electrochemiluminescent Sensing

The use of tetramethoxysilane and dimethyldimethoxysilane co-precursor to immobilize poly(p-styrenesulfonate), then tris(2,2′-bipyridine)ruthenium(II), shows good electrochemical and photochemical activities. This method enables the electrochemiluminescent determination of methamphetamine, highlighting its application in sensitive and specific detection technologies (Yi et al., 2005).

Silicone Resins for Coatings and Membranes

Poly(dimethylsiloxane) coatings modified with trichloro(alkyl)silanes of different alkyl chains show improved performance in controlling drug release and separating gases and liquids. These modifications indicate the versatility of polysiloxane-based materials in pharmaceutical coatings and membrane technologies for separation applications (Kansara et al., 2015).

Future Directions

The compound has potential applications in various fields such as the production of fluorosilicone rubber, which is used in automotive, electronic, aerospace and other fields . Future research could focus on optimizing the synthesis process and exploring new applications for this compound.

properties

InChI

InChI=1S/C9H22F3O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)8-7-9(10,11)12/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPQOYBJOOUQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](CCC(F)(F)F)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22F3O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591019
Record name PUBCHEM_17796798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane

CAS RN

3410-32-0
Record name PUBCHEM_17796798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoropropyltris(dimethylsiloxy)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
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3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
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3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
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3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
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3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
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3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane

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